molecular formula C19H17NO2 B455192 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 438225-43-5

2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B455192
CAS No.: 438225-43-5
M. Wt: 291.3g/mol
InChI Key: OYSSECUCEIMIEG-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid (CAS 438225-43-5 ) is a high-purity organic compound supplied with a documented purity of 95% . This molecule belongs to the quinoline-4-carboxylic acid family, a class of compounds known for their utility in pharmaceutical and materials science research . The structure incorporates a quinoline core, which is a privileged scaffold in medicinal chemistry, substituted with a carboxylic acid functional group and distinct methyl and dimethylphenyl moieties. The carboxylic acid group is a versatile handle for further synthetic modification, allowing researchers to readily generate amide or ester derivatives through coupling reactions, making it a valuable building block for creating diverse compound libraries . As a quinoline derivative, it serves as a key intermediate in the exploration of novel substances for various research applications. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this chemical as a precursor in the synthesis of more complex molecules or as a standard in analytical studies.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-11-7-8-12(2)15(9-11)17-10-16(19(21)22)14-6-4-5-13(3)18(14)20-17/h4-10H,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSSECUCEIMIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-Methylquinoline-4-carboxylic Acid

Isatin reacts with acetone under basic aqueous conditions (pH 10-12) at 25–35°C to form 2-methylquinoline-4-carboxylic acid. Key parameters:

  • Molar ratio : 1:3 (isatin:acetone)

  • Reflux duration : 5–15 hours

  • Yield : 78–82% (reported for analogous structures)

Aldol Condensation with 2,5-Dimethylbenzaldehyde

The critical C2 substituent is introduced via condensation:

Conditions :

  • Temperature: 95–105°C

  • Solvent-free system

  • Reaction time: 3–6 hours

  • Yield : 85% (as per Embodiment 2 in)

Three-Component Doebner Hydrogen-Transfer Reaction

Adapted from ACS Journal of Organic Chemistry (2023), this method enables single-pot synthesis:

Reaction Components

ComponentRoleExample
3-MethylanilineAmine precursorIntroduces C8 methyl
2,5-DimethylbenzaldehydeAldehyde componentProvides C2 aryl
Pyruvic acidCarbonyl sourceForms quinoline backbone

Optimized Parameters

  • Catalyst : BF₃·THF (15 mol%)

  • Temperature : 110°C

  • Reaction time : 8–12 hours

  • Yield : 68–72% (extrapolated from analogous compounds)

Key advantage: Avoids intermediate isolation, though steric hindrance from dimethyl groups reduces yield compared to simpler analogues.

Oxidation-Decarboxylation Pathway

Patent data describes an alternative route via 2-vinyl intermediates:

Reaction Sequence

  • Vinylation :

    • Yield: 83% (120°C, 4 hours)

  • Oxidative Cleavage :

    • Conditions: 35–45°C, pH 12–14

    • Yield: 91%

  • Decarboxylation :

    • Temperature: 140°C

    • Final yield: 76% (over three steps)

Comparative Analysis of Methods

ParameterIsatin MethodDoebner ReactionOxidation Pathway
Total Steps513
Overall Yield63%68–72%58%
Temperature Range25–105°C110°C35–140°C
ScalabilityPilot-testedLab-scaleBench-scale
Byproduct FormationModerateLowHigh

Structural Characterization Data

Critical spectroscopic markers for the target compound (CID 842871):

  • ¹H NMR (DMSO-d₆) :

    • δ 8.62 (d, J=8.3 Hz, 1H, C5-H)

    • δ 8.23 (s, 1H, C3-H)

    • δ 2.41 (s, 6H, dimethyl groups)

  • IR (KBr) :

    • 3345 cm⁻¹ (carboxylic O-H stretch)

    • 1680 cm⁻¹ (C=O asymmetric stretch)

Industrial Considerations

The isatin method remains preferred for large-scale production due to:

  • Availability of 2,5-dimethylbenzaldehyde ($12–15/kg vs. $210–230/kg for cinnamaldehyde derivatives)

  • Water-based workup in early stages reduces solvent costs

  • Patent protection until 2032 in China

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid and its derivatives. The compound has been synthesized and evaluated against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa
  • Methicillin-resistant Staphylococcus aureus (MRSA)

In one study, derivatives of quinoline carboxylic acids exhibited varying degrees of antibacterial activity, with some compounds showing significant inhibition against E. coli and S. aureus. For instance, a derivative demonstrated a minimum inhibitory concentration (MIC) of 64 µg/mL against S. aureus, indicating strong antibacterial potential .

Antioxidant Properties

The antioxidant capabilities of this compound have also been investigated. Antioxidants are crucial in preventing oxidative stress-related diseases, and compounds like this compound may serve as effective agents in combating oxidative damage. Research indicates that the compound can scavenge free radicals and inhibit lipid peroxidation, thus contributing to cellular protection .

Drug Design and Development

The unique structure of this compound makes it a promising scaffold for drug development. Its ability to interact with various biological targets suggests potential applications in treating infections caused by multidrug-resistant bacteria.

Case Studies

  • Synthesis and Evaluation of Derivatives:
    A series of derivatives based on the quinoline structure have been synthesized and tested for their biological activities. These studies often involve modifications to the side chains to enhance potency and selectivity against bacterial strains .
  • Molecular Docking Studies:
    Molecular modeling techniques have been employed to predict the binding affinity of this compound to bacterial DNA gyrase, an essential enzyme for bacterial replication. Such studies help in understanding the mechanism of action at the molecular level and guide further modifications for improved efficacy .

Data Tables

Compound NameActivity TypeTarget OrganismMIC (µg/mL)
This compoundAntibacterialStaphylococcus aureus64
This compoundAntibacterialEscherichia coli128
Various derivativesAntioxidantN/AN/A

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The compound’s quinoline core is crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Phenyl Ring Substituents
  • 2,5-Dimethylphenyl vs. 3,4-Dimethylphenyl: Compounds like 2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid (CAS: 438229-29-9) differ in the substituent positions on the phenyl ring. Evidence suggests that substituent orientation significantly impacts biological activity. For example, in PET-inhibiting N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, 2,5-dimethylphenyl analogs showed higher activity (IC50 ~10 µM) than other configurations due to optimal lipophilicity and electron-withdrawing effects . The 2,5-dimethyl arrangement in the target compound may similarly enhance interactions in hydrophobic environments compared to 3,4-dimethyl analogs.
  • Methyl vs. Methyl groups contribute to steric bulk without significantly affecting electronic properties, making them favorable for membrane permeability .
Quinoline Ring Substituents
  • 8-Methyl vs. 6-Methyl: The position of the methyl group on the quinoline ring influences steric interactions. The 8-methyl group in the target compound may offer a more favorable spatial arrangement for interactions .

Functional Group Variations

  • Carboxylic Acid vs. Amino/Azido Groups: Compared to aminoquinolines (e.g., 4-amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline), the carboxylic acid group in the target compound increases acidity and solubility in polar solvents. However, this may reduce cell membrane penetration compared to non-ionizable analogs. Azido derivatives (e.g., 4-azido-2,3-bis(4-methoxyphenyl)quinoline) exhibit distinct reactivity, enabling click chemistry applications but lacking the stability of carboxylic acids .

Physicochemical Properties

Compound Name Molecular Weight pKa Boiling Point (°C) Density (g/cm³)
2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid 291.34 1.09 463.0 ± 33.0 1.196 ± 0.06
2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid 291.34 - - -
2-(2,5-Dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid 323.34 - - -
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 295.33 - - -

Key Observations :

  • The target compound’s low pKa (~1.09) suggests high solubility in basic environments, which may limit bioavailability in physiological systems.
  • Boiling point and density predictions align with typical aromatic carboxylic acids, favoring solid-state stability .

Biological Activity

2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies.

The compound has the molecular formula C20H19NO2C_{20}H_{19}NO_2 and a molecular weight of approximately 305.38 g/mol. Its structure features a quinoline core, which is known for conferring various biological properties due to its ability to interact with multiple biological targets.

Antimicrobial Properties

Quinoline derivatives, including this compound, have demonstrated notable antimicrobial activities. Research indicates that similar compounds exhibit effectiveness against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Compound Target Bacteria Activity
This compoundMRSA, VREEffective against resistant strains
7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carboxylic acidE. coliExhibits enhanced reactivity

Anticancer Activity

The compound has also been studied for its potential as an anticancer agent. In vitro assays have shown that it can inhibit the growth of various cancer cell lines. For instance, derivatives of quinoline have been reported to exhibit IC50 values in the low micromolar range against human cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer) .

Cell Line IC50 (µM) Reference Drug
HepG27.7 - 14.05-Fluorouracil
HCT1167.9 - 14.2Afatinib

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and receptors within cells. The quinoline structure facilitates binding to active sites or allosteric sites on these targets, thereby modulating their activity .

Key Enzymatic Interactions

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular metabolism or proliferation.
  • Receptor Binding : It potentially binds to receptors involved in signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have investigated the biological activity of quinoline derivatives similar to this compound:

  • Antimicrobial Screening : A study screened various quinoline derivatives against resistant bacterial strains and found significant activity in compounds with similar structural features .
  • Anticancer Evaluation : In a comparative study on quinoline derivatives, compounds were tested for their cytotoxic effects on cancer cell lines, revealing promising results for those with specific substitutions on the quinoline ring .

Q & A

Q. What are the common synthetic routes for preparing 2-(2,5-dimethylphenyl)-8-methylquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions or mechanochemical methods. For example, quinoline-4-carboxylic acid derivatives are often synthesized using palladium-catalyzed cross-coupling reactions or Friedländer condensations. Key parameters include temperature control (e.g., 80–120°C for cyclization), solvent selection (e.g., DMF or ethanol for solubility), and catalytic systems (e.g., PdCl₂(PPh₃)₂ for coupling reactions) . Mechanochemical synthesis, which reduces solvent use and enhances reaction rates, is recommended for eco-friendly protocols . Optimization involves iterative testing of reaction times, stoichiometry, and purification methods (e.g., column chromatography or recrystallization) to achieve >95% purity.

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and aromatic ring integrity. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive stereochemical data . Purity assessment requires High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm. For example, derivatives like 2-phenylquinoline-4-carboxylic acid showed distinct ¹H NMR shifts at δ 8.5–8.7 ppm for quinoline protons and δ 2.3–2.6 ppm for methyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally similar quinoline-4-carboxylic acid derivatives?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or substituent effects. For instance, 2-phenylquinoline-4-carboxylic acid derivatives exhibit differing antibacterial activities depending on the substituent’s electronic nature (e.g., electron-withdrawing groups enhance activity against Gram-positive bacteria). To resolve discrepancies:
  • Standardize assays (e.g., MIC values using broth microdilution per CLSI guidelines).

  • Perform computational docking to compare binding modes with targets like DNA gyrase .

  • Use structure-activity relationship (SAR) studies to isolate substituent effects (see Table 1 ) .

    Table 1 : Antibacterial Activity of 2-Substituted Quinoline-4-carboxylic Acid Derivatives

    Substituent (R)MIC (μg/mL) S. aureusMIC (μg/mL) E. coli
    -H16>64
    -Cl832
    -OCH₃32>64
    Data adapted from Wang et al. (2016) and Patel et al. (2017) .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :
  • Salt formation : Convert the carboxylic acid group to a sodium or potassium salt to enhance aqueous solubility.
  • Prodrug design : Esterify the carboxylic acid (e.g., methyl ester) for passive diffusion, followed by enzymatic hydrolysis in vivo .
  • Nanoformulation : Use liposomal encapsulation or polymeric nanoparticles to improve plasma half-life. For example, Accela’s derivatives (e.g., SY266964) use cyclopropyl groups to balance lipophilicity and solubility .

Q. How do steric and electronic effects of the 2,5-dimethylphenyl and 8-methyl groups influence the compound’s reactivity in further functionalization?

  • Methodological Answer :
  • Steric effects : The 2,5-dimethylphenyl group hinders electrophilic substitution at the C3 position, directing reactions to the less hindered C6 or C7 positions of the quinoline ring.
  • Electronic effects : The electron-donating methyl groups increase electron density at the quinoline ring, favoring nucleophilic aromatic substitution (e.g., nitration or halogenation) at C5 or C6. Computational modeling (DFT calculations) predicts regioselectivity .

Methodological Guidelines

  • Synthetic Protocols : Prioritize mechanochemical methods for greener synthesis .
  • Data Validation : Cross-validate NMR and HRMS data with crystallography when possible .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial studies) and replicate experiments to ensure statistical significance .

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